molecular formula C7H12O B2753981 1,3-Dimethylcyclobutane-1-carbaldehyde CAS No. 1707391-36-3

1,3-Dimethylcyclobutane-1-carbaldehyde

Cat. No.: B2753981
CAS No.: 1707391-36-3
M. Wt: 112.172
InChI Key: OOPZZPKPWAJTDB-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O. It is characterized by a cyclobutane ring substituted with two methyl groups and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,3-dimethylcyclobutane with an oxidizing agent can yield the desired aldehyde. The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the cyclobutane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

    Oxidation: 1,3-Dimethylcyclobutane-1-carboxylic acid.

    Reduction: 1,3-Dimethylcyclobutanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

1,3-Dimethylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The cyclobutane ring’s strained structure also makes it reactive in certain conditions, facilitating ring-opening reactions and other transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.

    1,2-Dimethylcyclobutane-1-carbaldehyde: The position of the methyl groups affects the compound’s chemical behavior.

    Cyclopentane-1-carbaldehyde: A larger ring size alters the compound’s reactivity and stability.

Uniqueness

1,3-Dimethylcyclobutane-1-carbaldehyde is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,3-dimethylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPZZPKPWAJTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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